molecular formula C11H12O2S B14654753 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester CAS No. 51953-89-0

2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester

Cat. No.: B14654753
CAS No.: 51953-89-0
M. Wt: 208.28 g/mol
InChI Key: HMJUVXXBPJIJET-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester is an organic compound with a complex structure that includes a propenoic acid backbone and a methylthio phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester:

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound has a methoxy group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester imparts unique chemical properties, such as increased reactivity in oxidation reactions and potential biological activities that are not observed in its analogs.

Properties

CAS No.

51953-89-0

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

methyl 3-(4-methylsulfanylphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O2S/c1-13-11(12)8-5-9-3-6-10(14-2)7-4-9/h3-8H,1-2H3

InChI Key

HMJUVXXBPJIJET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)SC

Origin of Product

United States

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